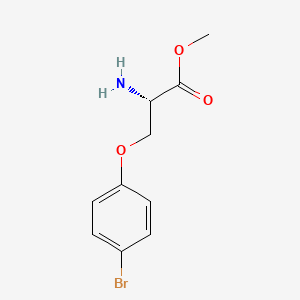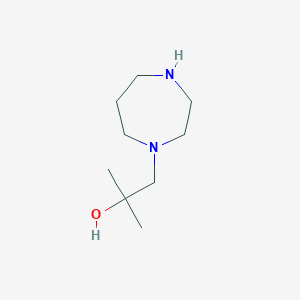![molecular formula C9H10N2 B1427056 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-37-7](/img/structure/B1427056.png)
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
Pyrrolopyridine derivatives are a class of nitrogen-containing heterocycles that have been employed in various applications such as pharmaceuticals, organic materials, and natural products . They have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
Pyrrolopyrazine, a similar compound, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyridine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of “2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine”.Applications De Recherche Scientifique
Anticancer Activity
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine derivatives, such as 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine and 2,6-difluorobenzyl-N,N-dimethyl-1H-pyrrolo[2,3-b]-pyridin-5-amine, have shown significant anticancer activity. They were effective against human cervical cancer cell lines (Hela) and breast cancer cell lines (MCF-7) (Mallisetty et al., 2023).
Synthesis and Structural Properties
The synthesis and spectral properties of various bis(pyrrol-2-yl)pyridines, including 2,6-dimethyl-3,5-bis[2-(1-vinylpyrrol-2-yl)] pyridine, have been explored. These compounds demonstrate the versatility of the reaction for synthesizing diverse dipyrrole-pyridine assemblies (Trofimov et al., 2005).
Hydrogen Bonding and Ligand-Receptor Interactions
Studies on ligand-receptor interactions via hydrogen-bond formation, involving pyrrolo and pyrido analogues of cardiotonic agents, provide insights into the molecular interactions and pharmacological activities of these compounds (Dionne et al., 1986).
High-Pressure Behaviour in Molecular Crystals
Research on 1H-pyrrolo[3,2-h]quinoline and 2-(2′-pyridyl)pyrrole, closely related to 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine, has shown that compression up to 10 GPa leads to strengthening of intermolecular hydrogen bonds within cyclic dimers. These findings are significant for understanding proton-transfer reactions (Kurzydłowski et al., 2021).
Synthesis of Pyridine-Based Ligands
The synthesis of 2,6-bis(trimethyltin)pyridine, used for preparing various pyridine-based ligands, demonstrates the chemical versatility and potential applications of pyridine derivatives in supramolecular chemistry (Schubert & Eschbaumer, 1999).
Electrochemical Studies
Research involving methyl labeling of 1H,8H-pyrrolo[3,2-g]indole, a related compound, has provided insights into the regiochemistry of electrochemical oxidative polymerization, demonstrating the importance of such compounds in understanding electrochemical behaviors (Berlin et al., 1990).
Propriétés
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-9-8(5-10-6)3-7(2)11-9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXHSSKUXMFDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



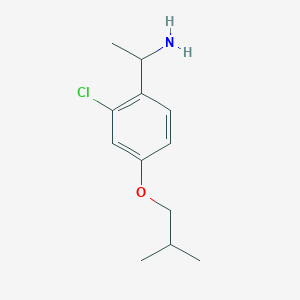
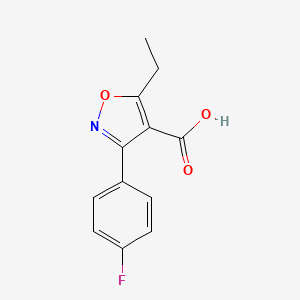
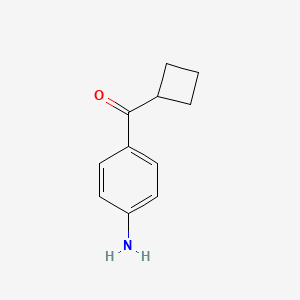
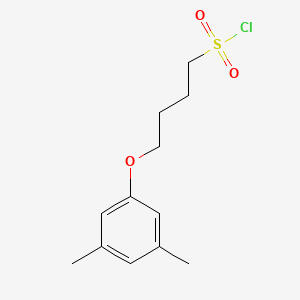
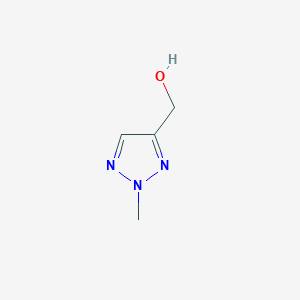
![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)

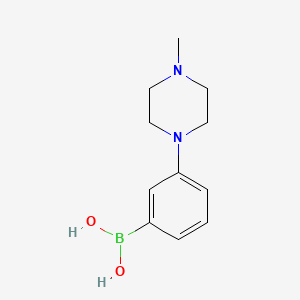

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)

![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
